molecular formula C16H14N2O4S B124724 2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid CAS No. 157921-79-4

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid

Cat. No. B124724
M. Wt: 330.4 g/mol
InChI Key: YRCDLBWYFVQHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid, also known as Phenoxybenzamine, is a chemical compound that is widely used in scientific research. It is a potent non-selective alpha-adrenergic antagonist that blocks the effects of norepinephrine and epinephrine on alpha-adrenergic receptors. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine works by irreversibly binding to alpha-adrenergic receptors, blocking the effects of norepinephrine and epinephrine. This results in the relaxation of smooth muscle, vasodilation, and decreased blood pressure. 2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine also inhibits the release of norepinephrine from sympathetic nerve endings, further reducing sympathetic tone.

Biochemical And Physiological Effects

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine has a wide range of biochemical and physiological effects. It causes vasodilation, which can lead to decreased blood pressure and increased blood flow to various tissues. It also causes relaxation of smooth muscle, which can be useful in treating conditions such as urinary retention and Raynaud's disease. 2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Advantages And Limitations For Lab Experiments

One advantage of using phenoxybenzamine in lab experiments is its potency and specificity for alpha-adrenergic receptors. It is also relatively easy to synthesize and has a long half-life, which allows for sustained effects. However, one limitation is its irreversible binding to receptors, which can make it difficult to study the effects of short-term alpha-adrenergic blockade. Additionally, its non-selective nature can lead to unwanted side effects, such as orthostatic hypotension and tachycardia.

Future Directions

There are many potential future directions for research involving phenoxybenzamine. One area of interest is its potential use in the treatment of various cancers. It has been shown to inhibit the growth of several types of cancer cells in vitro, and there is ongoing research to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis. 2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine has been shown to inhibit the activation of T cells, which may be useful in modulating the immune response. Finally, there is ongoing research to develop more selective alpha-adrenergic antagonists that may have fewer side effects than phenoxybenzamine.

Synthesis Methods

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with chloroacetyl chloride, followed by reaction with phenoxyacetic acid and thiourea. Other methods include the reaction of 2-chlorobenzoic acid with phenoxyacetic acid and thiourea, or the reaction of 2-aminobenzoic acid with phenoxyacetyl isothiocyanate.

Scientific Research Applications

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acidmine has been extensively used in scientific research to study various biological processes. It has been used to investigate the role of alpha-adrenergic receptors in cardiovascular function, smooth muscle contraction, and neurotransmitter release. It has also been used to study the effects of alpha-adrenergic blockade on blood pressure, circulation, and metabolism.

properties

CAS RN

157921-79-4

Product Name

2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H14N2O4S/c19-14(10-22-11-6-2-1-3-7-11)18-16(23)17-13-9-5-4-8-12(13)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)

InChI Key

YRCDLBWYFVQHKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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